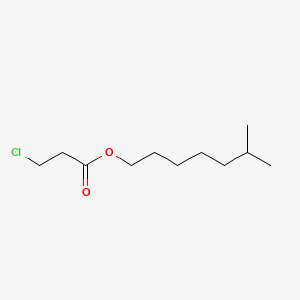
Propanoic acid, 3-chloro-, isooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-chloro-, isooctyl ester is an organic compound that belongs to the class of esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular ester is formed from 3-chloropropanoic acid and isooctyl alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-, isooctyl ester typically involves the esterification reaction between 3-chloropropanoic acid and isooctyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Like other esters, propanoic acid, 3-chloro-, isooctyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst.
Reduction: This ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chloropropanoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Hydrolysis: 3-chloropropanoic acid and isooctyl alcohol
Reduction: Corresponding alcohol
Substitution: Products depend on the nucleophile used
Applications De Recherche Scientifique
Propanoic acid, 3-chloro-, isooctyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-chloro-, isooctyl ester largely depends on the context in which it is used. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by an acid or base catalyst. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3-chloro-, ethyl ester: Similar structure but with an ethyl group instead of an isooctyl group.
Propanoic acid, octyl ester: Similar ester but without the chlorine atom.
Propanoic acid, 2-chloro-, octyl ester: Similar ester but with the chlorine atom on the second carbon instead of the third.
Uniqueness
Propanoic acid, 3-chloro-, isooctyl ester is unique due to the presence of both the chlorine atom and the isooctyl group. The chlorine atom makes it more reactive in nucleophilic substitution reactions, while the isooctyl group provides bulkiness, which can affect the compound’s physical properties and reactivity.
Propriétés
Numéro CAS |
57807-80-4 |
|---|---|
Formule moléculaire |
C11H21ClO2 |
Poids moléculaire |
220.73 g/mol |
Nom IUPAC |
6-methylheptyl 3-chloropropanoate |
InChI |
InChI=1S/C11H21ClO2/c1-10(2)6-4-3-5-9-14-11(13)7-8-12/h10H,3-9H2,1-2H3 |
Clé InChI |
KKDGZGXVTXSTLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
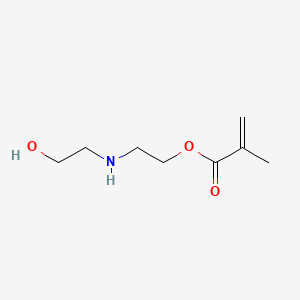
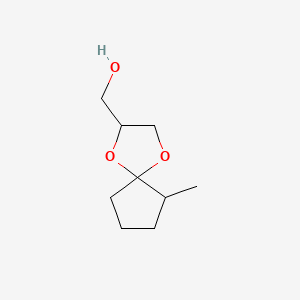
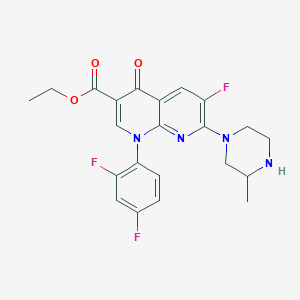

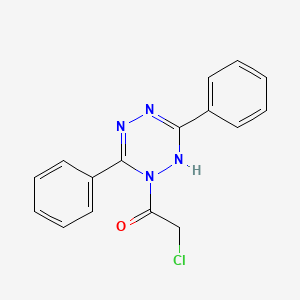
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)


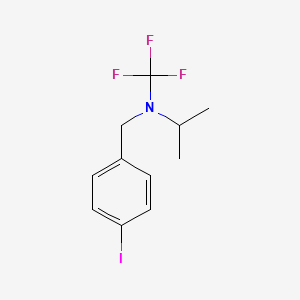
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
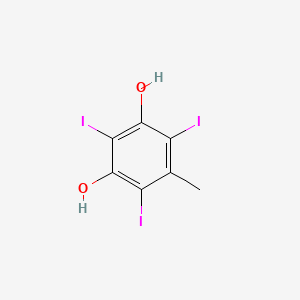
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)
